
2-(3-(Triphenylphosphoranyl)propoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Triphenylphosphoranyl)propoxy)benzaldehyde is an organic compound that features a benzaldehyde group attached to a propoxy chain, which is further linked to a triphenylphosphoranyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Triphenylphosphoranyl)propoxy)benzaldehyde typically involves a multi-step process. One common method includes the reaction of triphenylphosphine with an appropriate alkyl halide to form the triphenylphosphoranyl intermediate. This intermediate is then reacted with a benzaldehyde derivative under controlled conditions to yield the final product. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may also incorporate advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
2-(3-(Triphenylphosphoranyl)propoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
科学研究应用
2-(3-(Triphenylphosphoranyl)propoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It may be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-(Triphenylphosphoranyl)propoxy)benzaldehyde involves its interaction with specific molecular targets. The triphenylphosphoranyl group can act as a nucleophile, participating in various chemical reactions. The benzaldehyde moiety can interact with biological molecules, potentially affecting biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A related compound with a similar triphenylphosphoranyl group.
Benzaldehyde: Shares the benzaldehyde moiety but lacks the triphenylphosphoranyl group.
Triphenylphosphine oxide: Contains the triphenylphosphoranyl group but differs in its oxidation state.
Uniqueness
2-(3-(Triphenylphosphoranyl)propoxy)benzaldehyde is unique due to the combination of the triphenylphosphoranyl and benzaldehyde groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
17954-76-6 |
|---|---|
分子式 |
C28H26BrO2P |
分子量 |
505.4 g/mol |
IUPAC 名称 |
3-(2-formylphenoxy)propyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H26O2P.BrH/c29-23-24-13-10-11-20-28(24)30-21-12-22-31(25-14-4-1-5-15-25,26-16-6-2-7-17-26)27-18-8-3-9-19-27;/h1-11,13-20,23H,12,21-22H2;1H/q+1;/p-1 |
InChI 键 |
JMIZHNVQJYKBCU-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CCCOC2=CC=CC=C2C=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)[P+](CCCOC2=CC=CC=C2C=O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Key on ui other cas no. |
17954-76-6 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


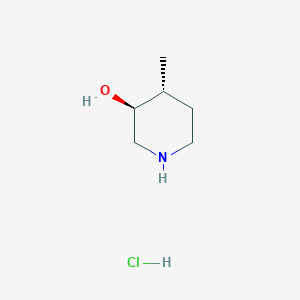
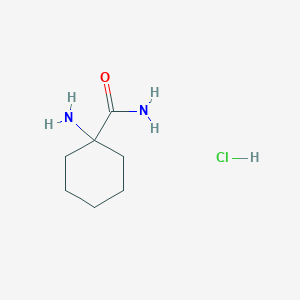
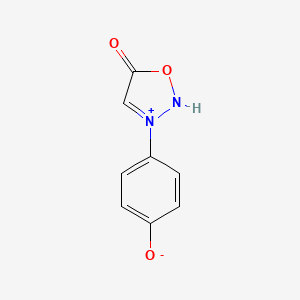
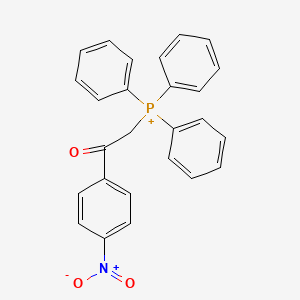
![3-[(4-Methylphenyl)methoxy]aniline](/img/structure/B3367451.png)

![methyl 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}acetate](/img/structure/B3367460.png)
![(2R,3S,5R)-5-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3367474.png)

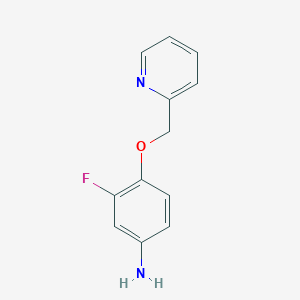
![Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate](/img/structure/B3367506.png)
![(1R,2S,3S,5S)-8-(2-Fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3367513.png)
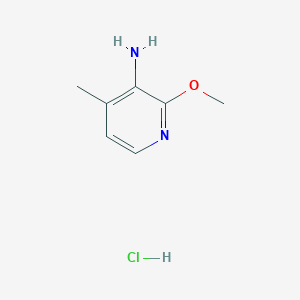
![1H-Thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 5-methoxy-2-(3-methoxypropyl)-11-nitro-](/img/structure/B3367519.png)
